

Application Note: Quantifying ROR γ Activity with SR2211 Using a Luciferase Reporter Assay

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Compound of Interest

Compound Name: SR2211

Cat. No.: B610972

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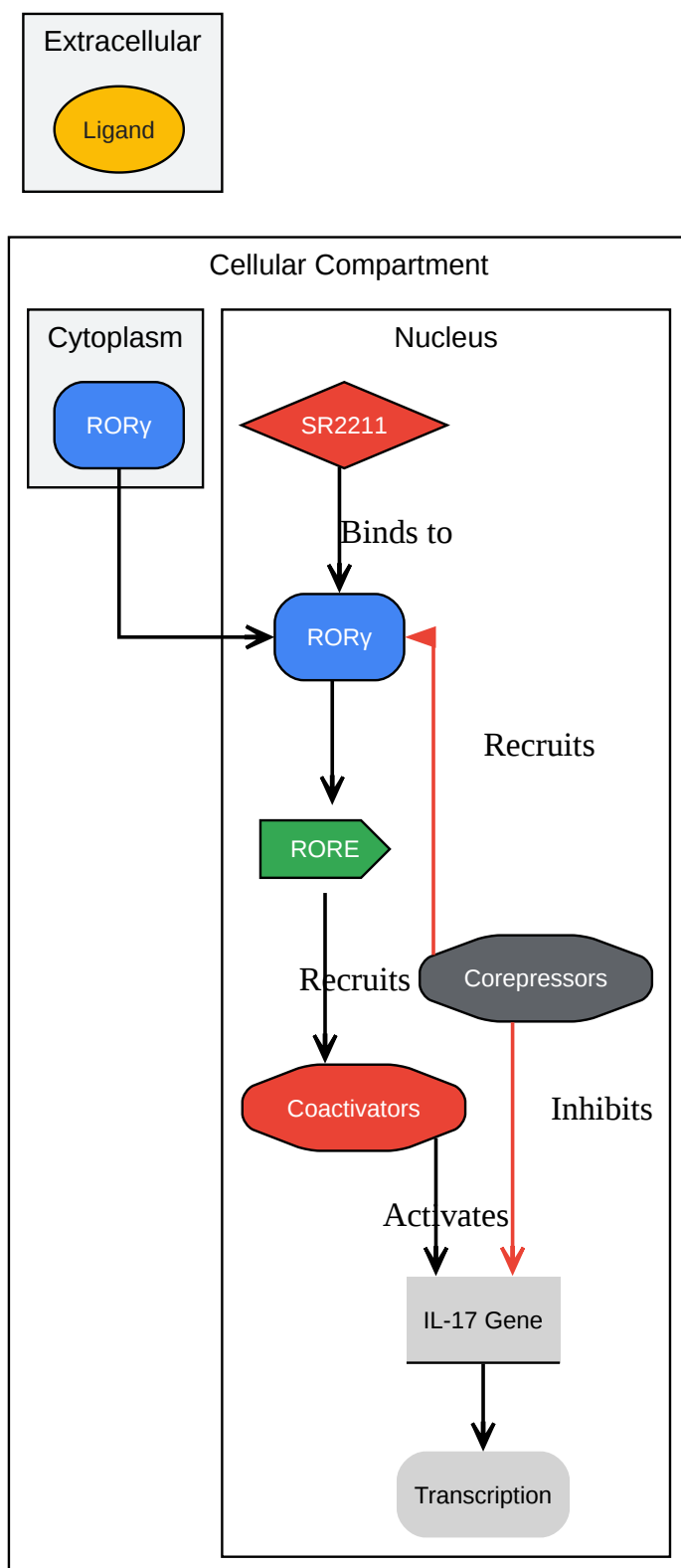
Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinoic acid receptor-related orphan receptor gamma (ROR γ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).^{[1][2]} This makes ROR γ a key therapeutic target for autoimmune diseases. **SR2211** is a potent and selective synthetic inverse agonist of ROR γ , which suppresses the receptor's transcriptional activity.^{[1][3]} Luciferase reporter assays are a widely used method to screen for and characterize modulators of nuclear receptors like ROR γ due to their high sensitivity and dynamic range.^{[4][5][6]} This application note provides a detailed protocol for using **SR2211** in a luciferase reporter assay to measure ROR γ activity.

ROR γ Signaling Pathway and SR2211 Mechanism of Action

ROR γ binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of its target genes. Upon binding, ROR γ recruits coactivators to initiate the transcription of genes involved in the Th17 cell lineage, notably IL-17. **SR2211**, as an inverse agonist, binds to the ligand-binding domain of ROR γ and promotes the recruitment of corepressors, leading to the suppression of target gene expression.



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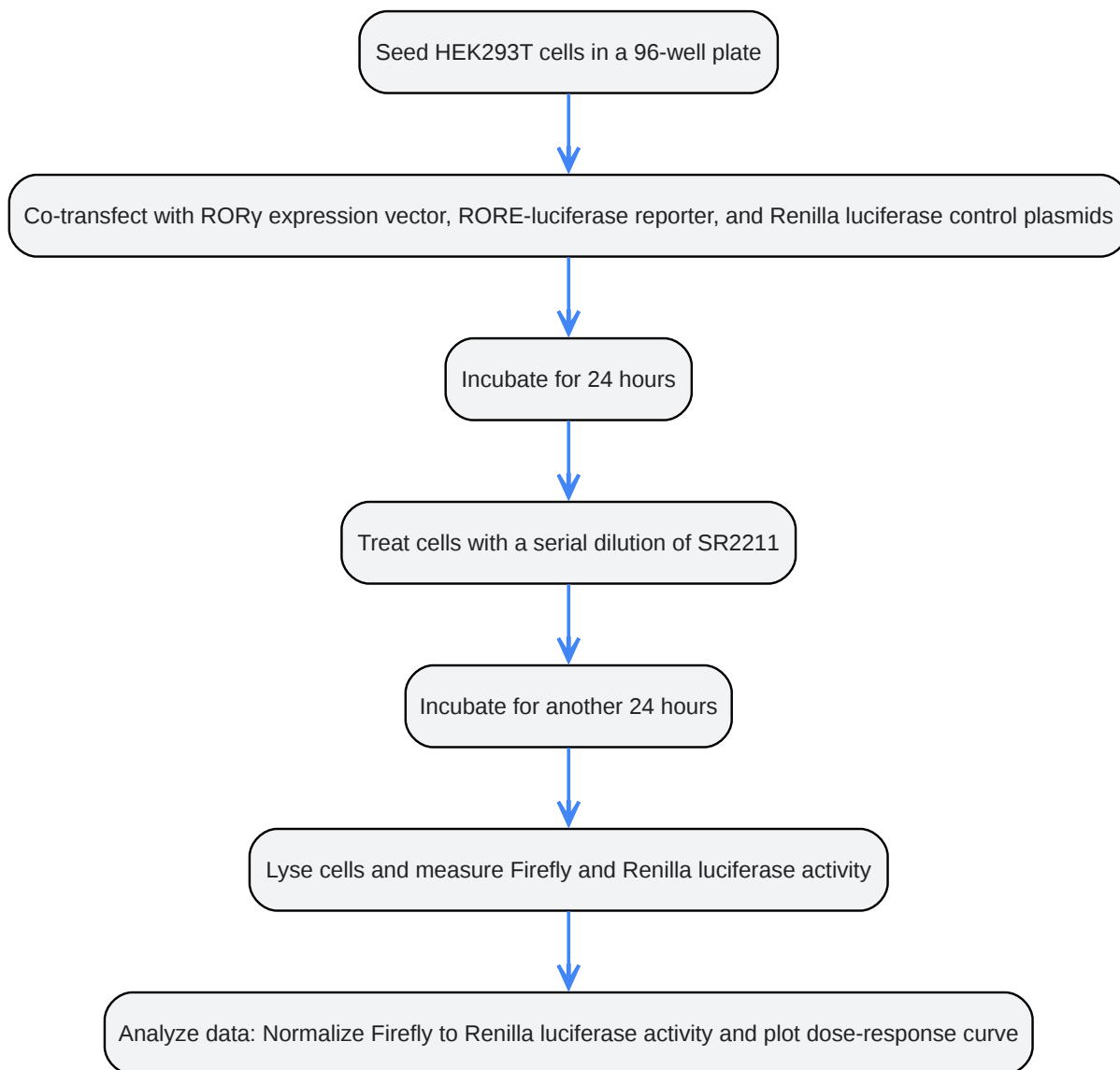
Caption: RORγ signaling pathway and the inhibitory action of **SR2211**.

Experimental Principle

This protocol utilizes a dual-luciferase reporter assay system. A firefly luciferase reporter plasmid is used where the luciferase gene expression is driven by a promoter containing multiple copies of the ROR Response Element (RORE). A second plasmid expressing Renilla luciferase under the control of a constitutive promoter is co-transfected to serve as an internal control for transfection efficiency and cell viability. In the presence of active RORy, the firefly luciferase is expressed. When **SR2211** is added, it inhibits RORy activity, leading to a dose-dependent decrease in firefly luciferase expression.

Experimental Workflow

The general workflow for the RORy luciferase reporter assay involves cell seeding, transfection with the reporter and control plasmids, treatment with a dose range of **SR2211**, and subsequent measurement of luciferase activity.



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Caption: Workflow for the **SR2211** RORy luciferase reporter assay.

Detailed Experimental Protocol

Materials and Reagents:

- Cell Line: HEK293T cells

- Plasmids:
 - RORy expression vector (full-length human RORy)
 - RORE-luciferase reporter vector (e.g., pGL4 with 5xRORE)
 - Renilla luciferase control vector (e.g., pRL-TK)
- Transfection Reagent: Lipofectamine® 3000 or similar
- Compound: **SR2211**
- Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Assay Plate: White, flat-bottom 96-well plate
- Luciferase Assay System: Dual-Glo® Luciferase Assay System or equivalent
- Luminometer: Plate reader capable of measuring luminescence

Procedure:

- Cell Seeding:
 - Culture HEK293T cells to ~80% confluency.
 - Trypsinize and resuspend cells in fresh medium.
 - Seed 2×10^4 cells per well in a 96-well white, flat-bottom plate.
 - Incubate at 37°C, 5% CO₂ overnight.
- Transfection:
 - Prepare a DNA master mix for transfection. For each well, combine:
 - 50 ng RORy expression vector
 - 100 ng RORE-luciferase reporter vector

- 10 ng Renilla luciferase control vector
- Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
- Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment:
 - Prepare a serial dilution of **SR2211** in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
 - Include a vehicle control (e.g., 0.1% DMSO).
 - Carefully remove the medium from the cells and replace it with 100 µL of the **SR2211** dilutions or vehicle control.
 - Incubate for 24 hours at 37°C, 5% CO₂.
- Luciferase Assay:
 - Equilibrate the plate and luciferase assay reagents to room temperature.
 - Perform the dual-luciferase assay according to the manufacturer's instructions.
 - First, add the reagent to measure firefly luciferase activity and read the luminescence.
 - Next, add the stop-and-glow reagent to quench the firefly signal and measure the Renilla luciferase activity.

Data Analysis:

- Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).
- Dose-Response Curve: Plot the normalized RLU against the logarithm of the **SR2211** concentration.

- **IC50 Calculation:** Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of **SR2211** that causes 50% inhibition of RORy activity.

Data Presentation

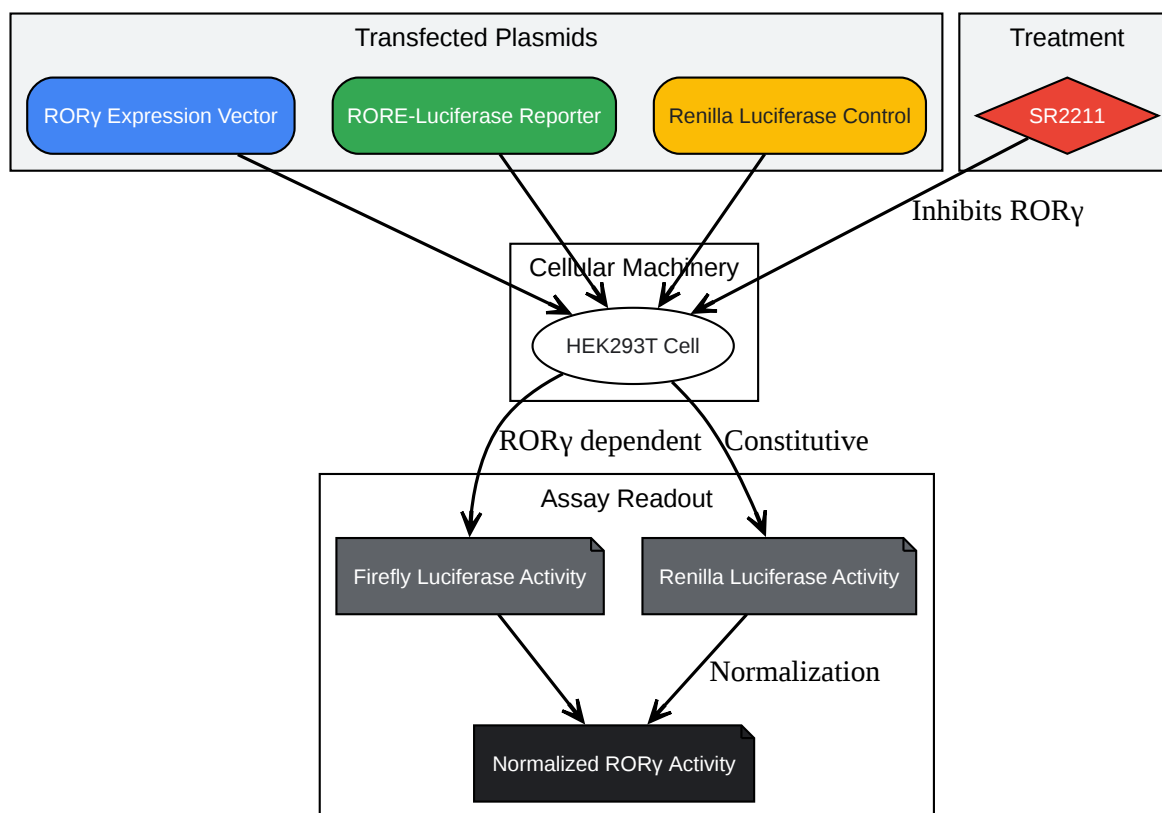
The results of the dose-response experiment with **SR2211** on RORy activity are summarized in the table below.

SR2211 Concentration (nM)	Log [SR2211] (M)	Normalized RLU (Mean)	% Inhibition
0 (Vehicle)	-	150.3	0
1	-9	145.1	3.5
10	-8	127.8	15.0
50	-7.3	90.2	40.0
100	-7	76.7	49.0
320	-6.5	45.1	70.0
1000	-6	18.0	88.0
10000	-5	7.5	95.0

Note: The data presented are for illustrative purposes. An IC50 of approximately 320 nM for **SR2211** on RORy has been reported.[\[1\]](#)[\[3\]](#)

Logical Relationship of Assay Components

The interplay between the different components of the luciferase reporter assay is crucial for the accurate measurement of RORy inhibition by **SR2211**.



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Caption: Logical relationship of components in the ROR γ reporter assay.

Conclusion

The luciferase reporter assay described here is a robust and sensitive method for quantifying the inhibitory activity of compounds targeting ROR γ . **SR2211** serves as an excellent positive control for assay validation and as a benchmark for the characterization of novel ROR γ inverse agonists. This protocol provides a solid foundation for researchers in academic and industrial settings to investigate the modulation of ROR γ activity in the context of drug discovery and development.

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